Benzyl phenoxycarbamate
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Overview
Description
Benzyl phenoxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl phenoxycarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with phenol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl phenoxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form benzyl alcohol and phenol.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Benzyl alcohol and phenol.
Oxidation: Benzaldehyde and phenol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Benzyl phenoxycarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of benzyl phenoxycarbamate involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the phenoxy group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl or phenoxy group.
Uniqueness: Benzyl phenoxycarbamate is unique due to its dual protecting groups (benzyl and phenoxy), which provide enhanced stability and selectivity in protecting amines. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
benzyl N-phenoxycarbamate |
InChI |
InChI=1S/C14H13NO3/c16-14(15-18-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) |
InChI Key |
LIXNZHADUCWVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NOC2=CC=CC=C2 |
Origin of Product |
United States |
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